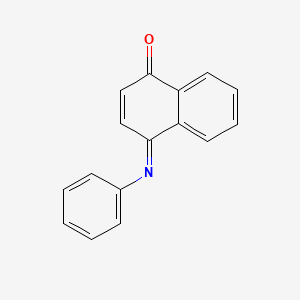

(4E)-4-(phenylimino)naphthalen-1(4H)-one

Description

(4E)-4-(Phenylimino)naphthalen-1(4H)-one is a naphthoquinone derivative featuring a phenylimino group at the 4-position. This compound belongs to the class of iminonaphthoquinones, which are characterized by their conjugated π-system and redox-active properties. Such derivatives are of interest due to their diverse applications in medicinal chemistry, materials science, and organic synthesis. The (4E)-configuration ensures planar geometry, facilitating intermolecular interactions such as π-π stacking and hydrogen bonding, which influence crystallinity and biological activity .

Properties

CAS No. |

7512-49-4 |

|---|---|

Molecular Formula |

C16H11NO |

Molecular Weight |

233.26 g/mol |

IUPAC Name |

4-phenyliminonaphthalen-1-one |

InChI |

InChI=1S/C16H11NO/c18-16-11-10-15(13-8-4-5-9-14(13)16)17-12-6-2-1-3-7-12/h1-11H |

InChI Key |

QLVZBXFOEUEIOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=C2C=CC(=O)C3=CC=CC=C23 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

(a) Naphthyl-Substituted Derivative: (Z)-4-(Naphthalen-1-ylimino)naphthalen-1(4H)-one (NINO)

- Structure : Replaces the phenyl group with a naphthyl moiety.

- Synthesis: Prepared via condensation of naphthylamine with naphthoquinone, yielding 82% as a red solid .

(b) Pyrazolyl-Substituted Derivative: BiPNQ

- Structure: Contains two pyrazolylamino groups at positions 2 and 3.

- Biological Activity: Exhibits antitrypanosomal activity against Trypanosoma cruzi (IC₅₀ ~2 µM), outperforming benznidazole .

- Polymorphism : Exists as an anhydrous form (BiPNQ-I) and a solvate (BiPNQ-s), with distinct DSC melting endotherms (BiPNQ-I: 248°C; BiPNQ-s: 220°C) and PXRD patterns .

(c) Hydroxyphenyl Derivative: 4-(2-Hydroxy-5-methylphenylimino)naphthalen-1(4H)-one (PINQ)

- Structure : Features a hydroxyl and methyl group on the phenyl ring.

- Characterization: Studied via DFT calculations, showing strong intramolecular hydrogen bonding (O-H···N), which stabilizes the keto-enol tautomer .

(d) Dimethylamino-Substituted Derivative: Indophenol Blue

Comparative Analysis of Physical and Chemical Properties

Solid-State Properties and Polymorphism

- BiPNQ Polymorphs :

- Comparison with Fluconazole: Unlike BiPNQ, fluconazole forms a monohydrate and ethyl acetate solvate with distinct dissolution profiles, highlighting the role of substituents in solvate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.